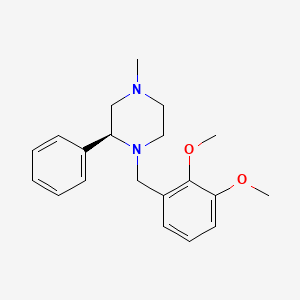

![molecular formula C17H9Cl2F3O3 B4940673 7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)

7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a chemical compound that is widely used in scientific research due to its unique properties. It is a synthetic compound that is commonly referred to as DBCO-TF-Coumarin. This compound is used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of DBCO-TF-Coumarin is based on its ability to undergo a bioorthogonal click reaction with azide-containing molecules. This reaction is highly specific and occurs under mild conditions. The reaction results in the formation of a stable triazole linkage, which can be used for bioconjugation studies. The high specificity of the reaction makes DBCO-TF-Coumarin an ideal probe for imaging applications.

Biochemical and Physiological Effects:

DBCO-TF-Coumarin has no known biochemical or physiological effects. The compound is highly stable and does not interact with biological molecules. This property makes it an ideal probe for bioconjugation studies.

Advantages and Limitations for Lab Experiments

The advantages of using DBCO-TF-Coumarin in lab experiments are its high stability, high quantum yield, and high specificity for bioorthogonal click reactions. The compound is easy to synthesize and has a high yield. The limitations of using DBCO-TF-Coumarin are its high cost and the limited availability of the compound.

Future Directions

For the use of DBCO-TF-Coumarin include the development of new compounds based on the DBCO-TF-Coumarin scaffold and the development of new imaging probes for in vivo applications.

Synthesis Methods

The synthesis of DBCO-TF-Coumarin involves the reaction of 7-hydroxycoumarin with 2,6-dichlorobenzyl alcohol and trifluoromethyl ketone in the presence of a base catalyst. The reaction is carried out under reflux conditions in an organic solvent. The product is then purified using column chromatography to obtain a pure compound. The yield of the synthesis is high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

DBCO-TF-Coumarin is widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for bioconjugation studies. The compound has a high quantum yield and is highly stable, making it an ideal probe for imaging applications. DBCO-TF-Coumarin is also used in medicinal chemistry for the development of new drugs. The compound can be used as a scaffold for the synthesis of new compounds with potential therapeutic properties.

properties

IUPAC Name |

7-[(2,6-dichlorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3O3/c18-13-2-1-3-14(19)11(13)8-24-9-4-5-10-12(17(20,21)22)7-16(23)25-15(10)6-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHFORVXKMMOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4940592.png)

![N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4940594.png)

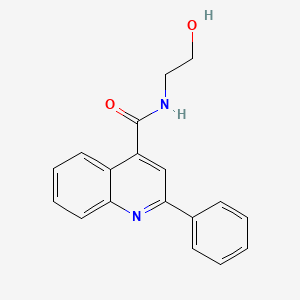

![6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4940602.png)

![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)

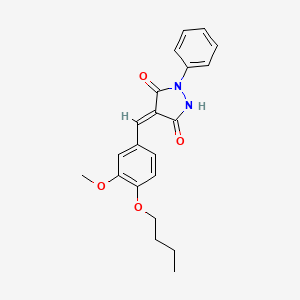

![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)

![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)

![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)

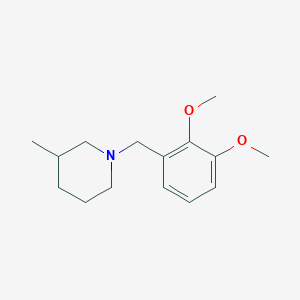

![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)